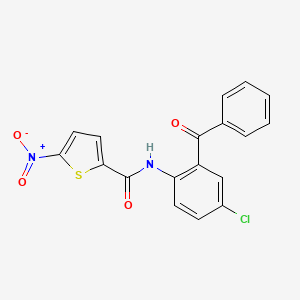

N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

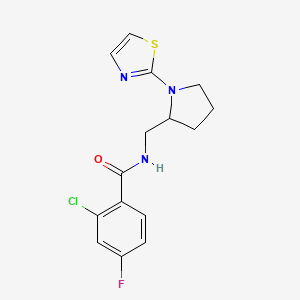

The synthesis of similar compounds has been reported in the literature. For instance, “N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide” was synthesized by dissolving it in ethanol, after which hexamine and ammonium chloride were added, resulting in the formation of the product .Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide”, has been reported. It has a linear formula of C20H13Cl2NO2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide”, have been reported. It has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antipathogenic Activity of Thiourea Derivatives

Thiourea derivatives, including acylthioureas with various halogenated phenyl substituents, have been synthesized and characterized for their antipathogenic activity. These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, especially those known for biofilm formation. The study indicates the potential of these derivatives for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Electronic Devices

Research on molecular electronic devices has utilized molecules containing nitroamine redox centers in self-assembled monolayers to exhibit negative differential resistance and high on-off peak-to-valley ratios. This demonstrates the potential of such molecular structures in electronic applications, suggesting that similar functionalities in N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide might be explored for electronic or sensor applications (Chen, Reed, Rawlett, & Tour, 1999).

Radiosensitizers and Cytotoxins

A series of nitrothiophene carboxamides has been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown activity in vitro as radiosensitizers of hypoxic mammalian cells and selectively as cytotoxins, highlighting the therapeutic potential of nitrothiophene derivatives in cancer treatment (Threadgill et al., 1991).

Schiff Base Complexes

The synthesis and characterization of Ni(II) Schiff base complexes, including those derived from similar benzoyl-phenyl carboxamides, have been explored. These complexes have potential applications in catalysis and as precursors for materials with unique electronic and magnetic properties. The study of their absolute structures and NMR data contributes to understanding the electronic effects in these complexes, which may inform the design of new materials (Langer et al., 2007).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2O4S/c19-12-6-7-14(13(10-12)17(22)11-4-2-1-3-5-11)20-18(23)15-8-9-16(26-15)21(24)25/h1-10H,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUNFEDMYJKVOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)

![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)

![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)

![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)

![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)